1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}urea
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 2,3-Dihydrobenzo[b][1,4]dioxin ring: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Attachment of the pyrimidinyl group: This step might involve a nucleophilic substitution reaction where the pyrimidinyl moiety is introduced.
Formation of the urea linkage: This can be done by reacting an amine with an isocyanate or by using phosgene derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}urea can undergo various chemical reactions, including:
Reduction: This could involve the removal of oxygen atoms or the addition of hydrogen atoms, potentially affecting the compound’s stability.
Substitution: This involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction might yield more saturated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Exploration as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}urea would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrimidin-4-yl)methyl)urea: Lacks the dimethylamino group, which might affect its solubility and reactivity.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(methylamino)-6-methylpyrimidin-4-yl)methyl)urea: Has a methylamino group instead of a dimethylamino group, potentially altering its biological activity.
Uniqueness
The presence of the dimethylamino group and the specific arrangement of the pyrimidinyl and dioxinyl moieties make 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}urea unique. These structural features might confer specific properties such as enhanced binding affinity to biological targets or improved stability under certain conditions.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-11-8-13(20-16(19-11)22(2)3)10-18-17(23)21-12-4-5-14-15(9-12)25-7-6-24-14/h4-5,8-9H,6-7,10H2,1-3H3,(H2,18,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFGMIBLWWEABF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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